BenchChemオンラインストアへようこそ!

2-(Allylamino)-4-((5-chloro-2-hydroxyphenyl)amino)-4-oxobutanoic acid

Physicochemical profiling Medicinal chemistry ASCT2 inhibitor design

This specific aminobutanoic acid probe is uniquely positioned for late-stage ASCT2 SAR optimization. Its 5-chloro-2-hydroxyanilino motif enables halogen/hydrogen-bonding interaction studies, while the N2-allyl handle facilitates direct PROTAC construction via thiol-ene click chemistry, eliminating post-hoc linker attachment. Powered by that dual functionality, you can pair it with the 4-hydroxyphenyl analog for definitive transporter subtype selectivity profiling. Don't risk activity cliffs from core-only procurement—secure the exact substitution pattern that matches the Qin et al. pharmacophore for your glutamine-addicted cancer models.

Molecular Formula C13H15ClN2O4
Molecular Weight 298.72
CAS No. 1096689-75-6
Cat. No. B2530254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Allylamino)-4-((5-chloro-2-hydroxyphenyl)amino)-4-oxobutanoic acid
CAS1096689-75-6
Molecular FormulaC13H15ClN2O4
Molecular Weight298.72
Structural Identifiers
SMILESC=CCNC(CC(=O)NC1=C(C=CC(=C1)Cl)O)C(=O)O
InChIInChI=1S/C13H15ClN2O4/c1-2-5-15-10(13(19)20)7-12(18)16-9-6-8(14)3-4-11(9)17/h2-4,6,10,15,17H,1,5,7H2,(H,16,18)(H,19,20)
InChIKeyCVAJECKMWRJSTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Allylamino)-4-((5-chloro-2-hydroxyphenyl)amino)-4-oxobutanoic Acid (CAS 1096689-75-6): Structural Identity and Procurement Baseline


2-(Allylamino)-4-((5-chloro-2-hydroxyphenyl)amino)-4-oxobutanoic acid (CAS 1096689-75-6) is a synthetic organic small molecule belonging to the aminobutanoic acid class, characterized by a C13H15ClN2O4 formula and a molecular weight of 298.72 g/mol [1]. The compound features a distinctive substitution pattern combining an N-allylamino moiety at the 2-position and a 5-chloro-2-hydroxyanilino amide at the 4-position of the butanoic acid backbone . This specific arrangement of hydrogen-bond donors and acceptors (2 HBD, 6 HBA), a topological polar surface area of approximately 85 Ų, and a calculated logP of ~3.4, places it in a physicochemical space distinct from earlier aminobutanoic acid-based analogs [1]. Although ZINC database annotations indicate no previously curated bioactivity records in ChEMBL 20 for this exact compound, structurally related aminobutanoic acid derivatives have been reported as inhibitors of the alanine-serine-cysteine transporter 2 (ASCT2/SLC1A5) with anti-tumor potential in non-small-cell lung cancer models [2][3].

Why Generic Substitution Fails for 2-(Allylamino)-4-((5-chloro-2-hydroxyphenyl)amino)-4-oxobutanoic Acid: Substituent-Dependent Activity Cliffs in Aminobutanoic Acid-Based ASCT2 Inhibitors


Within the aminobutanoic acid chemotype, even minor substituent variations at either the N2-allyl or the N4-aryl positions can produce activity cliffs exceeding 100-fold differences in target engagement [1]. The 5-chloro-2-hydroxyanilino motif present in this compound is not merely a conservative substitution; published SAR for aminobutanoic acid-based ASCT2 inhibitors demonstrates that the presence, position, and identity of halogen and hydroxyl substituents on the anilino ring critically modulate both inhibitory potency and cellular glutamine uptake blockade [1]. For example, in the series reported by Qin et al. (2024), compounds 20k and 25e achieved micromolar IC50 values and tumor growth inhibition (TGI) of 65% and 70% respectively at 25 mg/kg in A549 xenografts, whereas the earlier-generation inhibitor V9302 managed only 29% TGI under equivalent conditions [1]. These steep SAR gradients mean that a procurement decision based solely on the aminobutanoic acid core—without verifying the exact anilino substitution—risks selecting a compound with substantially inferior or even absent biological activity for the intended application [2].

Quantitative Differentiation Evidence for 2-(Allylamino)-4-((5-chloro-2-hydroxyphenyl)amino)-4-oxobutanoic Acid: Comparator-Anchored Data


Physicochemical Differentiation: Hydrogen-Bonding Capacity and Polarity Relative to the Unsubstituted 4-Anilino-4-oxobutanoic Acid Core Scaffold

The target compound incorporates a phenolic -OH donor and a chloro substituent on the anilino ring, increasing the hydrogen-bond donor count to 2 and the acceptor count to 6, with a calculated tPSA of approximately 85 Ų [1]. In contrast, the simplest core scaffold 4-anilino-4-oxobutanoic acid (CAS 102-14-7) has only 1 HBD and 4 HBA with a tPSA of approximately 66 Ų, representing a ~29% increase in polar surface area for the target compound . This differential predicts measurably distinct membrane permeability and transporter recognition profiles within the ASCT2 inhibitor pharmacophore model [2].

Physicochemical profiling Medicinal chemistry ASCT2 inhibitor design

Allylamino Moiety Differentiation: Impact on Molecular Flexibility and Rotatable Bond Count Versus N-Unsubstituted or N-Acetyl Aminobutanoic Acid Analogs

The N2-allylamino substituent introduces an sp²-hybridized propenyl side chain that increases the rotatable bond count to 14, compared to only 8 rotatable bonds for the simpler N-unsubstituted 2-amino-4-anilino-4-oxobutanoic acid scaffold [1]. This elevated conformational freedom, combined with the π-character of the allyl group, creates a distinct conformational ensemble that can explore binding pocket sub-regions inaccessible to smaller N-substituents such as acetyl (rotatable bonds ≈ 9) or methyl [2]. In the SAR landscape of aminobutanoic acid-based ASCT2 inhibitors, the nature of the N2-substituent has been identified as a critical determinant of both potency and selectivity, with allyl-bearing analogs occupying a unique region of chemical space [2].

Conformational analysis Ligand efficiency ASCT2 inhibitor

Class-Level Biological Context: Positioning Within the ASCT2 (SLC1A5) Inhibitor Pharmacophore Landscape

The target compound belongs to the aminobutanoic acid class of ASCT2 (SLC1A5) inhibitors, a validated target in glutamine-dependent cancers. In a 2024 J. Med. Chem. study, structurally related aminobutanoic acid-based inhibitors 20k and 25e achieved IC50 values at the micromolar level in both A549 and HEK293 cellular glutamine uptake assays, with tumor growth inhibition (TGI) values of 65% and 70% at 25 mg/kg in an A549 xenograft model [1]. The earlier-generation ASCT2 inhibitor V9302 achieved only 29% TGI under identical conditions [1]. While direct activity data for the target compound are not available in curated public databases, its structural alignment with this pharmacophore—specifically the 5-chloro-2-hydroxyphenyl motif at the N4-position and the allyl group at N2—places it in a favorable region of the established SAR landscape [1][2]. Caution: This is class-level inference; users must verify target engagement experimentally.

ASCT2 inhibition Glutamine transport Non-small-cell lung cancer

Chloro-Hydroxy Substitution Pattern Differentiation Versus Non-Halogenated 4-Hydroxyphenyl Analog

The 5-chloro-2-hydroxy substitution on the anilino ring of the target compound introduces a halogen atom capable of forming halogen bonds with target protein backbone carbonyls or side-chain residues, a feature absent in the non-halogenated 2-(Allylamino)-4-((4-hydroxyphenyl)amino)-4-oxobutanoic acid analog [1]. In medicinal chemistry campaigns targeting transporters and enzymes, the strategic placement of chlorine has been repeatedly demonstrated to enhance binding affinity by 3- to 10-fold through orthogonal halogen-bonding interactions without substantially increasing molecular weight [2]. The 2-hydroxy group additionally enables intramolecular hydrogen bonding with the adjacent amide carbonyl, potentially pre-organizing the bioactive conformation [1].

Halogen bonding Potency enhancement Metabolic stability

Recommended Research and Procurement Application Scenarios for 2-(Allylamino)-4-((5-chloro-2-hydroxyphenyl)amino)-4-oxobutanoic Acid


ASCT2 (SLC1A5) Inhibitor Lead Optimization and SAR Expansion

Based on the compound's structural alignment with the aminobutanoic acid-based ASCT2 inhibitor pharmacophore described by Qin et al. (2024), this compound is best deployed as a late-stage SAR probe for optimizing the N4-anilino substituent within established ASCT2 inhibitor campaigns [1]. The combination of 5-chloro and 2-hydroxy substituents enables systematic exploration of halogen-bonding and hydrogen-bonding contributions to ASCT2 binding affinity, while the N2-allyl group provides a synthetic handle for further derivatization via thiol-ene click chemistry or olefin metathesis, facilitating rapid library expansion [2].

Comparative Physicochemical Benchmarking in Glutamine Transporter Inhibitor Screening Cascades

The elevated tPSA (~85 Ų) and balanced HBD/HBA profile of this compound make it a suitable reference standard for calibrating permeability and transporter recognition assays in ASCT2-focused screening cascades. Procurement of this compound alongside the simpler 4-anilino-4-oxobutanoic acid core scaffold (tPSA ~66 Ų) enables pairwise assessment of how incremental polarity affects both passive membrane permeability and ASCT2-mediated cellular uptake, directly informing the design of subsequent analogs with optimized DMPK profiles [3].

Click-Chemistry-Ready Intermediate for Targeted Protein Degrader (PROTAC) Synthesis

The terminal alkene of the N2-allylamino group renders this compound amenable to thiol-ene conjugation, azide-alkyne cycloaddition (following functional group interconversion), and other bioorthogonal ligation strategies [4]. This positions the compound as a valuable intermediate for constructing PROTAC molecules that recruit E3 ligases to ASCT2, an emerging strategy for targeting glutamine-addicted cancers where traditional competitive inhibitors have shown limited efficacy [1]. In this context, the built-in allyl handle eliminates the need for post-hoc linker attachment chemistry required for simpler N-unsubstituted aminobutanoic acid scaffolds.

Negative Control or Specificity Tool for SLC Transporter Family Profiling

Given the steep SAR observed across the SLC1A transporter family, where minor substituent changes can shift selectivity between ASCT1 (SLC1A4), ASCT2 (SLC1A5), and EAATs, this specific compound can serve as a selectivity probe for dissecting the contribution of the N4-aryl substituent to transporter subtype discrimination. Procurement alongside the 4-hydroxyphenyl analog (lacking chlorine) enables pairwise selectivity profiling across a panel of SLC transporters, with differential inhibition patterns directly attributable to the chloro substituent [3].

Quote Request

Request a Quote for 2-(Allylamino)-4-((5-chloro-2-hydroxyphenyl)amino)-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.